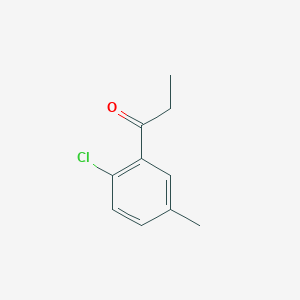
1-(2-Chloro-5-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO. It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
2-Chloro-5-methylbenzene+Propionyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Chloro-5-methylbenzoic acid
Reduction: 1-(2-Chloro-5-methylphenyl)propan-1-ol
Substitution: 1-(2-Amino-5-methylphenyl)propan-1-one
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar structure but lacks the chlorine and methyl substituents.
1-(2-Chloro-5-methylphenyl)propan-1-ol: The reduced form of 1-(2-Chloro-5-methylphenyl)propan-1-one.
2-Chloro-1-(4-methylphenyl)-1-propanone: A positional isomer with the chlorine and methyl groups at different positions.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
BNPFVNLMQJDMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















